molecular formula C8H9N3O3 B8809076 Acetic acid, 2-(4-nitrophenyl)hydrazide CAS No. 2719-13-3

Acetic acid, 2-(4-nitrophenyl)hydrazide

Cat. No. B8809076
Key on ui cas rn: 2719-13-3
M. Wt: 195.18 g/mol
InChI Key: JBEVBBJOOYCIGB-UHFFFAOYSA-N
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Patent
US04737452

Procedure details

In 100 ml of acetonitrile were dissolved 15.3 g of p-nitrophenylhydrazine and 10.1 g of triethylamine, and 7.9 g of acetyl chloride was added dropwise to the solution under ice-cooling over a period of 15 minutes. Thereafter, the mixture was stirred for 1 hour at 25° C., 100 ml of water was added therreto, and crystals thus deposited were collected by filtration and washed with acetonitrile to provide 16.6 g of 1-acetyl-2-(4-nitrophenyl)hydrazine. The melting point was 209°-214° C.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(N(CC)CC)C.[C:19](Cl)(=[O:21])[CH3:20].O>C(#N)C>[C:19]([NH:11][NH:10][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1)(=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NN
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.9 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
Thereafter, the mixture was stirred for 1 hour at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the solution under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling over a period of 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
thus deposited were collected by filtration
WASH
Type
WASH
Details
washed with acetonitrile

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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